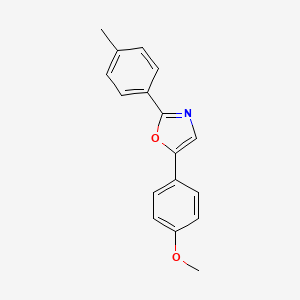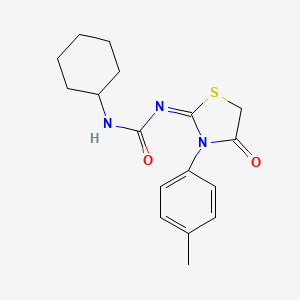![molecular formula C12H9NO4S B11992194 methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11992194.png)
methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is a synthetic organic compound characterized by its unique thiazolidine ring structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate typically involves the reaction of 4-formylbenzoic acid with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol. The reaction mixture is heated to reflux, allowing the formation of the desired product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid.
科学研究应用
Chemistry
In organic chemistry, methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of new reactions.
Biology and Medicine
This compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It is studied for its ability to inhibit certain enzymes and pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers and other advanced materials.
作用机制
The biological activity of methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is primarily due to its ability to interact with specific molecular targets. The thiazolidine ring can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
- 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
- Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate
Uniqueness
Methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is unique due to its specific Z-configuration and the presence of both ester and thiazolidine functional groups. This combination allows for a wide range of chemical reactivity and biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
属性
分子式 |
C12H9NO4S |
|---|---|
分子量 |
263.27 g/mol |
IUPAC 名称 |
methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate |
InChI |
InChI=1S/C12H9NO4S/c1-17-11(15)8-4-2-7(3-5-8)6-9-10(14)13-12(16)18-9/h2-6H,1H3,(H,13,14,16)/b9-6- |
InChI 键 |
VVYFDUGNDSIVAM-TWGQIWQCSA-N |
手性 SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)

![5-(4-chlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11992135.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B11992168.png)




